Menaquinol

Vitamin K cycle γ-glutamyl carboxylase warfarin pharmacology

Menaquinol (MK-4 hydroquinone, CAS 39776-45-9) is the fully reduced, bioactive cofactor for γ-glutamyl carboxylase. Unlike menaquinone, it does NOT require VKORC1-mediated enzymatic reduction—critical for cell-free GGCX assays, warfarin-treated microsomes, or VKORC1-deficient models. Menaquinone (MK-4) fails to support carboxylation under these conditions. Menaquinol also serves as the obligate low-redox-potential (≈-74 mV) electron donor for menaquinol:fumarate oxidoreductase and cytochrome bd oxidases, where ubiquinol cannot substitute. Patented stabilized solid forms overcome native oxidation lability, enabling direct incorporation into oral dosage forms and lipid-based delivery systems—bypassing unreliable in vivo reduction in warfarin patients or VKORC1 polymorphism carriers. For anaerobic respiration reconstitution or membrane quinone-pool studies, only the reduced species delivers accurate spatial and kinetic data.

Molecular Formula C21H26O2
Molecular Weight 310.4 g/mol
Cat. No. B15198786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenaquinol
Molecular FormulaC21H26O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCC=C(C)C)O)O
InChIInChI=1S/C21H26O2/c1-14(2)8-7-9-15(3)12-13-17-16(4)20(22)18-10-5-6-11-19(18)21(17)23/h5-6,8,10-12,22-23H,7,9,13H2,1-4H3/b15-12+
InChIKeyCZHYZLLLSCZMRL-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Menaquinol: The Bioactive Reduced Form of Vitamin K2 (MK-4) for Research Procurement


Menaquinol (also known as menahydroquinone, reduced menaquinone, or vitamin K2 hydroquinone) is the fully reduced hydroquinone form of menaquinone-4 (MK-4, vitamin K2(20)) [1]. It consists of a 2-methyl-1,4-naphthohydroquinone core linked to a geranylgeranyl (C20) isoprenoid side chain and is the direct product of the UBIAD1 prenyltransferase acting on menadiol and geranylgeranyl diphosphate [2]. Unlike the oxidized quinone form (menaquinone), menaquinol is the immediate active cofactor for γ-glutamyl carboxylase (GGCX)-mediated protein carboxylation and serves as a mobile electron carrier in bacterial and mitochondrial respiratory chains [3].

Why Menaquinol Cannot Be Replaced by Menaquinone or Other Vitamin K Analogs in Critical Research Workflows


Menaquinol is not functionally interchangeable with its oxidized counterpart menaquinone (MK-4 quinone) or alternative vitamin K forms such as phylloquinone (vitamin K1) or menaquinone-7 (MK-7). The reduction of menaquinone to menaquinol is an obligatory and rate-limiting step for carboxylase cofactor activity that requires cellular NAD(P)H-dependent reductases (including warfarin-sensitive VKORC1) [1]. In cell-free systems or in cell types with compromised reducing capacity, exogenous menaquinone fails to support carboxylation whereas menaquinol provides direct activity without enzymatic activation [2]. Furthermore, menaquinol and menaquinone occupy distinct locations within lipid membranes—a property that governs electron transfer efficiency and substrate accessibility in respiratory chain assays—making substitution invalid for studies of membrane-localized quinone pools [3].

Quantitative Differentiation Evidence: Menaquinol vs. Comparators in Peer-Reviewed Assays


Menaquinol Bypasses the Rate-Limiting Reduction Step Required for Menaquinone-Dependent Carboxylation

Menaquinone (MK-4 quinone) requires prior enzymatic reduction to menaquinol via the warfarin-sensitive VKORC1 pathway before it can serve as a γ-glutamyl carboxylase (GGCX) cofactor. In contrast, menaquinol functions as a direct cofactor without reductive activation [1]. This fundamental mechanistic distinction is supported by cell uptake studies showing that 18O-labeled MK-4 is rapidly and remarkably well absorbed into HepG2 and MG-63 cells and metabolized to the epoxide form via a hydroquinone intermediate as compared to 18O-labeled phylloquinone [2]. In in vitro hepatic carboxylase assays, the K1/2 value for MK-4 was 3-fold lower than that for vitamin K1 (3.8 μM vs. 11.4 μM), indicating greater potency at the active site once reduced [3].

Vitamin K cycle γ-glutamyl carboxylase warfarin pharmacology in vitro carboxylation

Engineered Solid Forms of Menaquinol Provide Oxidation Stability That Enables Formulation of the Otherwise Labile Reduced Form

Native menaquinol is notoriously susceptible to auto-oxidation back to menaquinone, rendering its isolated form difficult to handle and formulate. The stability of the reduced form of vitamin K2 is difficult to guarantee even in an inert oxygen-free environment, as in the case of the isolated dried solid stored sealed in a nitrogen atmosphere [1]. Patented solid forms of menaquinol have been developed that possess high stability to oxidation under standard conditions and crystal stress conditions, which allows effective use of menaquinol in the most common formulations wherein vitamin K2 is used [2]. This engineered stability contrasts with standard menaquinol preparations that rapidly oxidize upon exposure to ambient atmosphere, as well as with conventional menaquinone which lacks the direct cofactor activity of the reduced form [3]. The solid forms are obtained by chemical or enzymatic reduction of menaquinone under controlled crystallization conditions that yield a crystalline lattice resistant to oxygen ingress [4].

Formulation science solid-state stability oxidation kinetics pharmaceutical development

Menaquinol Exhibits a Distinct Midpoint Redox Potential of Approximately -74 mV, Enabling Specialized Electron Transfer in Low-Potential Respiratory Chains

Menaquinol possesses a standard reduction potential of approximately -74 mV, which is substantially more negative than that of ubiquinol (E0′ ≈ +30 to +110 mV depending on homolog) [1]. This more negative redox potential enables menaquinol to serve as the obligate electron donor for low-potential respiratory enzymes including fumarate reductase (menaquinol:fumarate oxidoreductase) in anaerobic bacteria and specific cytochrome bd oxidases that ubiquinol cannot effectively reduce [2]. The menaquinol/menaquinone couple operates at a potential window that bridges NADH dehydrogenases (Em ≈ -320 mV) and fumarate/succinate (Em ≈ +30 mV), a niche ubiquinone cannot occupy [3]. In vitro, menaquinols are oxidized at 6- to 12-fold higher rates than ubiquinols by certain quinol oxidases, though this is offset by their greater tendency for autoxidation [4].

Bioenergetics electron transport chain redox biochemistry bacterial respiration

Menaquinol Occupies a Distinct Membrane Microenvironment Compared to Menaquinone, Influencing Substrate Accessibility in Lipid Bilayer Assays

In model membrane systems, the oxidized menaquinone and the reduced menaquinol localize to different regions within the lipid bilayer interface. This study presents evidence that suggests the influence of the headgroup drives the movement of the oxidized quinone and the reduced hydroquinone to different locations within the interface [1]. The differential partitioning arises from altered hydrogen-bonding capacity and dipole moment upon reduction of the quinone carbonyls to phenolic hydroxyls. It follows that if menaquinone moves within the cell membrane upon menaquinol formation, it is due at least in part to the differences in the properties of headgroup interactions with the membrane [2]. This spatial segregation has functional consequences: the menaquinol pool accessible to membrane-bound oxidoreductases may be distinct from the menaquinone pool, and substitution of menaquinone for menaquinol in reconstituted proteoliposome assays yields non-physiological enzyme kinetics [3].

Membrane biophysics quinone localization lipid bilayer electron transfer kinetics

Validated Application Scenarios for Menaquinol Based on Quantitative Differentiation Evidence


In Vitro γ-Glutamyl Carboxylase Activity Assays in Cell-Free or Warfarin-Treated Systems

Menaquinol is the direct cofactor for GGCX and does not require VKORC1-mediated reduction. Use menaquinol in hepatic microsomal or purified GGCX assays where endogenous reducing capacity is absent, inhibited (e.g., warfarin-treated), or genetically ablated [1]. Menaquinone (MK-4) will fail to support carboxylation under these conditions because it cannot be converted to the active hydroquinone form. Quantitative support: MK-4/menaquinol-4 exhibits a 3-fold lower K1/2 (3.8 μM) than phylloquinone (11.4 μM) in rat hepatic microsomes [2].

Reconstitution of Anaerobic Bacterial Respiratory Chains and Fumarate Reductase Assays

Menaquinol serves as the obligate electron donor for menaquinol:fumarate oxidoreductase (fumarate reductase) in anaerobic respiration due to its low redox potential (≈ -74 mV), which ubiquinol cannot match [1]. Use menaquinol to reconstitute electron transport in membrane vesicles from menaquinone-deficient bacterial strains, to study fumarate respiration in pathogenic organisms (e.g., M. tuberculosis, V. succinogenes), or to characterize menaquinol-specific cytochrome bd oxidases [2]. Menaquinone must be enzymatically reduced in situ to menaquinol before it can donate electrons, introducing confounding variables in kinetic measurements [3].

Studies of Quinone Pool Dynamics and Membrane Protein-Quinone Interactions in Lipid Bilayers

Menaquinol and menaquinone occupy distinct depths and orientations within phospholipid bilayers due to differential headgroup hydrogen-bonding properties [1]. Use menaquinol (not menaquinone) in fluorescence quenching, EPR spin-labeling, or molecular dynamics simulations of quinone diffusion and enzyme binding when the reduced state is the physiologically relevant substrate. Substituting menaquinone yields incorrect spatial parameters and misrepresents quinone pool accessibility to membrane-bound oxidoreductases [2].

Formulation Development of Vitamin K2-Based Nutraceuticals and Pharmaceuticals Requiring Direct Bioactivity

Patented solid forms of menaquinol offer high oxidation stability under standard conditions, enabling the direct incorporation of the bioactive reduced species into oral dosage forms, softgels, or lipid-based delivery systems [1]. This bypasses reliance on in vivo reduction of menaquinone (MK-4 or MK-7), which may be compromised in individuals with VKORC1 polymorphisms, hepatic impairment, or warfarin therapy [2]. Conventional menaquinone preparations cannot deliver the pre-reduced cofactor, and native menaquinol is too labile for commercial formulation without stabilization technology [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Menaquinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.